molecular formula C3H3F3O3S B1252156 Vinyl triflate CAS No. 53547-61-8

Vinyl triflate

Cat. No.: B1252156
CAS No.: 53547-61-8
M. Wt: 176.12 g/mol
InChI Key: VDDXQSUSMHZCLS-UHFFFAOYSA-N
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Description

Vinyl triflate, also known as vinyl trifluoromethanesulfonate, is an organic compound characterized by the presence of a vinyl group attached to a trifluoromethanesulfonate group. This compound is widely recognized for its utility in organic synthesis, particularly in cross-coupling reactions. This compound serves as a versatile intermediate in the formation of carbon-carbon and carbon-heteroatom bonds, making it a valuable reagent in the field of synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyl triflate can be synthesized through several methods, with one of the most common routes involving the reaction of vinyl halides with triflic anhydride in the presence of a base such as pyridine. Another method includes the reaction of ketones with lithium diisopropylamide (LDA) and N-(2-pyridyl)triflimide under kinetically controlled conditions .

Industrial Production Methods: In industrial settings, this compound is typically produced through the reaction of vinyl ethers with triflic anhydride. This method is favored due to its efficiency and scalability, allowing for the large-scale production of this compound required for various applications in organic synthesis .

Chemical Reactions Analysis

Types of Reactions: Vinyl triflate undergoes a variety of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Alkenes: Formed through cross-coupling reactions.

    Fluorinated Compounds: Produced via fluorination reactions.

    Trifluoromethylated Ketones: Resulting from radical reactions.

Scientific Research Applications

Vinyl triflate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of vinyl triflate primarily involves its role as an electrophile in various chemical reactions. In cross-coupling reactions, this compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination steps to form the desired product . The triflate group acts as a good leaving group, facilitating these reactions.

Comparison with Similar Compounds

Vinyl triflate’s unique properties and versatility make it an indispensable reagent in modern organic synthesis, with applications spanning chemistry, biology, medicine, and industry.

Properties

IUPAC Name

ethenyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3O3S/c1-2-9-10(7,8)3(4,5)6/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXQSUSMHZCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472101
Record name vinyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53547-61-8
Record name Ethenyl 1,1,1-trifluoromethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53547-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name vinyl triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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